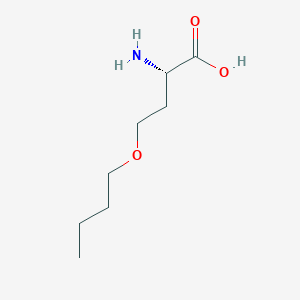

O-Butyl-l-homoserine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

17673-71-1 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(2S)-2-amino-4-butoxybutanoic acid |

InChI |

InChI=1S/C8H17NO3/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

MNWJQZSYVCOGQD-ZETCQYMHSA-N |

SMILES |

CCCCOCCC(C(=O)O)N |

Isomeric SMILES |

CCCCOCC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCOCCC(C(=O)O)N |

Synonyms |

O-Butyl-L-homoserine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to O-Butyl-l-homoserine: Chemical Structure, Properties, and Enzymatic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Butyl-l-homoserine is an O-alkyl derivative of the non-proteinogenic amino acid l-homoserine. While not as extensively characterized as its acylated counterparts, its synthesis via enzymatic routes presents a point of interest for biotechnological and pharmaceutical research. This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and the detailed enzymatic synthesis of this compound. Additionally, it touches upon the broader biological significance of related ether-linked lipids, offering context for its potential applications.

Chemical Structure and Properties

This compound is characterized by a butyl group attached to the hydroxyl group of l-homoserine through an ether linkage. This modification significantly alters the polarity and potential biological activity of the parent amino acid.

IUPAC Name: (2S)-2-amino-4-butoxybutanoic acid

Chemical Formula: C₈H₁₇NO₃

Structure:

Physicochemical Properties

| Property | Value (for N-butyl-L-homoserine) | Data Source |

| Molecular Weight | 175.23 g/mol | PubChem CID: 53991184[1] |

| Canonical SMILES | CCCCN--INVALID-LINK--C(=O)O | PubChem CID: 53991184[1] |

| InChI Key | KEYYADMKFGEPAB-ZETCQYMHSA-N | PubChem CID: 53991184[1] |

| XLogP3-AA | -1.9 | PubChem CID: 53991184[1] |

| Hydrogen Bond Donor Count | 3 | PubChem CID: 53991184[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 53991184[1] |

| Rotatable Bond Count | 7 | PubChem CID: 53991184[1] |

| Exact Mass | 175.12084340 g/mol | PubChem CID: 53991184[1] |

| Topological Polar Surface Area | 69.6 Ų | PubChem CID: 53991184[1] |

Experimental Protocols: Enzymatic Synthesis

The primary method for synthesizing this compound is through an enzymatic reaction catalyzed by O-acetylhomoserine sulfhydrylase. This enzyme, found in microorganisms such as Corynebacterium acetophilum, facilitates the transfer of an alkyl group from an alcohol to O-acetyl-l-homoserine.

Synthesis of this compound via O-acetylhomoserine sulfhydrylase

This protocol is based on the methodology described by Murooka et al. (1977) for the synthesis of O-alkylhomoserines.[2]

Objective: To synthesize this compound from O-acetyl-l-homoserine and n-butanol using purified O-acetylhomoserine sulfhydrylase.

Materials:

-

Purified O-acetylhomoserine sulfhydrylase from Corynebacterium acetophilum

-

O-acetyl-l-homoserine

-

n-butanol

-

Tris-HCl buffer (pH 7.8)

-

Pyridoxal phosphate

-

Standard laboratory glassware and incubation equipment

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Tris-HCl buffer (100 µmol, pH 7.8)

-

O-acetyl-l-homoserine (10 µmol)

-

n-butanol (50 µmol)

-

Pyridoxal phosphate (0.1 µmol)

-

Purified O-acetylhomoserine sulfhydrylase (enzyme concentration to be optimized)

-

Total volume adjusted to 1.0 ml with distilled water.

-

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours), allowing the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as perchloric acid, followed by neutralization.

-

Product Identification and Quantification: Analyze the reaction mixture for the presence of this compound using techniques such as paper chromatography or an amino acid analyzer. The amount of product formed can be quantified by comparing it to a standard curve.

Logical Workflow for Enzymatic Synthesis:

Caption: Enzymatic synthesis of this compound.

Biological Significance and Potential Applications

While direct biological functions of this compound have not been extensively studied, the broader class of compounds containing ether linkages, such as ether lipids, are known to play significant roles in biology.

Role of Ether Lipids

Ether lipids are integral components of cell membranes in many organisms and are involved in:

-

Membrane Structure and Fluidity: The ether linkage provides resistance to chemical degradation by lipases, contributing to the stability of membranes.[1]

-

Signal Transduction: Some ether lipids can act as signaling molecules or precursors to signaling molecules.[1]

-

Antioxidant Defense: The vinyl ether bond in plasmalogens, a type of ether lipid, can act as a sacrificial antioxidant, protecting cells from oxidative damage.[3]

The presence of the O-butyl ether linkage in this compound suggests it could have unique properties related to membrane interaction or resistance to enzymatic degradation compared to its ester or hydroxyl counterparts.

Signaling Pathway Involvement of Ether Lipids:

Caption: Generalized signaling pathway involving ether lipids.

Conclusion

This compound represents an interesting, yet understudied, amino acid derivative. The established enzymatic synthesis route provides a basis for its production and further investigation. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the exploration of its potential biological activities, particularly in the context of the known functions of ether-linked molecules. Such studies could unveil novel applications for this compound in drug development and biotechnology.

References

Synthesis of O-Butyl-l-homoserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for O-Butyl-l-homoserine, a non-proteinogenic amino acid with potential applications in pharmaceutical research and drug development. The guide outlines both enzymatic and chemical synthesis routes, providing detailed experimental protocols, quantitative data for comparison, and visual diagrams of the workflows.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is achieved through the catalytic activity of O-acetylhomoserine sulfhydrylase. This enzyme, typically isolated from microorganisms such as Corynebacterium acetophilum, facilitates the transfer of the butyl group from n-butanol to O-acetyl-l-homoserine, forming the desired O-ether linked amino acid.[1][2]

Reaction Pathway

Caption: Enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

This protocol is based on the methodology described by Murooka et al. (1977) for the synthesis of O-alkylhomoserines using purified O-acetylhomoserine sulfhydrylase from Corynebacterium acetophilum.[1][2]

Materials:

-

Purified O-acetylhomoserine sulfhydrylase

-

O-acetyl-l-homoserine

-

n-butanol

-

Tris-HCl buffer (pH 7.2)

-

Pyridoxal phosphate

-

Dowex 50-H+ resin

-

1 N NH4OH

-

Chromatography paper

-

Developing solvent: n-butyl alcohol-acetic acid-water (4:1:1, vol/vol/vol)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM O-acetyl-l-homoserine, 1 M n-butanol, 0.1 M Tris-HCl (pH 7.2), and 10 µM pyridoxal phosphate.

-

Enzyme Addition: Add a suitable amount of purified O-acetylhomoserine sulfhydrylase to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 30°C. The reaction time will depend on the desired conversion and should be optimized.

-

Reaction Termination and Sample Preparation: Terminate the reaction. To separate the product from unreacted O-acetyl-l-homoserine, treat the mixture with alkali to convert the remaining O-acetyl-l-homoserine to N-acetylhomoserine.

-

Ion-Exchange Chromatography: Apply the treated sample to a Dowex 50-H+ column (1 ml volume). Wash the column with water to remove N-acetylhomoserine and other non-basic components.

-

Elution: Elute the this compound from the column with 1 N NH4OH.

-

Solvent Removal: Evaporate the eluate in vacuo to remove ammonia.

-

Product Analysis: Analyze the product quantitatively using paper chromatography. The Rƒ value for this compound is approximately 0.74 with the specified developing solvent.[3]

Quantitative Data: Enzymatic Synthesis

The specific activity of O-acetylhomoserine sulfhydrylase varies with the alcohol substrate. While a specific yield for this compound is not detailed in the primary literature, the relative rates of synthesis provide a basis for comparison.

| Substrate (Alcohol) | Relative Reaction Rate (%) |

| Ethyl alcohol | 100 |

| n-Propyl alcohol | 80 |

| n-Butyl alcohol | 60 |

| Methyl alcohol | 40 |

| n-Pentyl alcohol | 20 |

Table 1: Relative rates of O-alkylhomoserine synthesis with different alcohols catalyzed by O-acetylhomoserine sulfhydrylase from C. acetophilum. Data is extrapolated from Murooka et al. (1977).[1][2]

Chemical Synthesis of this compound

The chemical synthesis of this compound can be accomplished through a multi-step process involving the protection of the amino group of L-homoserine, O-alkylation via a Williamson ether synthesis, and subsequent deprotection.

Synthesis Pathway

References

O-Butyl-l-homoserine as a Non-canonical Amino Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Butyl-l-homoserine is a non-canonical amino acid (ncAA) with potential applications in chemical biology, protein engineering, and drug discovery. Its unique O-butyl ether side chain offers a chemically stable, non-reactive probe that can be used to investigate protein structure and function in ways not possible with standard proteinogenic amino acids. This technical guide provides an in-depth overview of this compound, focusing on its synthesis and potential for site-specific incorporation into proteins. While the direct incorporation of this compound into proteins is an area of ongoing research, this guide details the established enzymatic synthesis of this ncAA and provides a comprehensive, though prospective, protocol for its incorporation using amber codon suppression technology.

Introduction

The expansion of the genetic code to include non-canonical amino acids has revolutionized the study of proteins and opened new avenues for the development of protein-based therapeutics. These synthetic amino acids can introduce novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, enabling precise control over their structure and function. This compound, with its aliphatic ether side chain, represents a class of ncAAs that can be used to probe hydrophobic interactions and protein stability. This guide serves as a technical resource for researchers interested in utilizing this compound in their work.

Synthesis of this compound

The primary method for the synthesis of this compound is through an enzymatic reaction catalyzed by O-acetylhomoserine sulfhydrylase. This enzyme, found in various microorganisms, has been shown to catalyze the synthesis of various O-alkylhomoserines from O-acetylhomoserine and the corresponding alcohol.[1][2]

Enzymatic Synthesis Workflow

The enzymatic synthesis of this compound involves the reaction of O-acetyl-l-homoserine with n-butanol, catalyzed by O-acetylhomoserine sulfhydrylase.

Caption: Enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from the methodology described for the synthesis of O-alkylhomoserines using O-acetylhomoserine sulfhydrylase from Corynebacterium acetophilum.[1]

Materials:

-

O-acetylhomoserine

-

n-Butyl alcohol

-

Purified O-acetylhomoserine sulfhydrylase

-

Potassium phosphate buffer (pH 7.2)

-

Tris-HCl buffer

-

Cation exchange resin (e.g., Dowex 50W-X8)

-

Anion exchange resin (e.g., Dowex 1-X8)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing O-acetylhomoserine, n-butyl alcohol, and purified O-acetylhomoserine sulfhydrylase in potassium phosphate buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 37°C).

-

Reaction Termination: Stop the reaction by heating or by adding a quenching agent.

-

Purification:

-

Apply the reaction mixture to a cation exchange column to bind the amino acid products.

-

Wash the column with water to remove unreacted alcohols and other non-amino acid components.

-

Elute the amino acids with an appropriate buffer (e.g., ammonium hydroxide).

-

Further purify the this compound using an anion exchange column to separate it from unreacted O-acetylhomoserine and other byproducts.

-

-

Analysis: Confirm the identity and purity of the synthesized this compound using techniques such as thin-layer chromatography, mass spectrometry, and NMR spectroscopy.

Site-Specific Incorporation of this compound into Proteins (Prospective)

While the direct incorporation of this compound into proteins has not been extensively documented in published literature, the established methodology of amber codon suppression provides a clear path for its future application. This technique relies on an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the non-canonical amino acid and charges it onto an orthogonal suppressor tRNA, which in turn delivers it to the ribosome in response to an amber stop codon (UAG) engineered into the gene of interest.

General Workflow for ncAA Incorporation

The following diagram illustrates the general workflow for the site-specific incorporation of a non-canonical amino acid like this compound into a target protein in a host organism such as E. coli.

Caption: Workflow for ncAA incorporation via amber suppression.

Prospective Experimental Protocol: Site-Specific Incorporation

This protocol outlines the general steps that would be required to incorporate this compound into a protein of interest.

1. Engineering an Orthogonal Aminoacyl-tRNA Synthetase (aaRS):

-

This is the most critical and challenging step. A suitable aaRS, often derived from an organism with a divergent genetic code (e.g., Methanocaldococcus jannaschii), would need to be evolved to specifically recognize and activate this compound.

-

This typically involves creating a library of mutant aaRSs and using a combination of positive and negative selection screens to identify variants that are active with this compound but not with any of the 20 canonical amino acids.

2. Genetic Constructs:

-

pEvolve Plasmid: A plasmid expressing the engineered aaRS.

-

pSup Plasmid: A plasmid expressing an orthogonal suppressor tRNA (e.g., tRNACUA) that recognizes the amber stop codon.

-

Target Plasmid: A plasmid containing the gene of interest with an amber codon (UAG) at the desired site of incorporation.

3. Protein Expression:

-

Transform E. coli cells with all three plasmids.

-

Grow the cells in minimal media supplemented with this compound.

-

Induce protein expression using an appropriate inducer (e.g., IPTG).

4. Purification and Analysis:

-

Purify the target protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

Verify the incorporation of this compound by mass spectrometry (observing the expected mass shift) and potentially by NMR spectroscopy if the ncAA is isotopically labeled.

Characterization and Applications (Hypothetical)

The incorporation of this compound would enable a range of biophysical and cellular studies.

Probing Hydrophobic Interactions

The butyl ether side chain can serve as a non-perturbing probe to investigate the role of hydrophobicity in protein folding, stability, and protein-protein interactions.

Enhancing Protein Stability

The introduction of a stable ether linkage in the side chain could potentially enhance the thermal and chemical stability of proteins.

Quantitative Data (Prospective)

Due to the limited published data on the incorporation of this compound, a quantitative data table cannot be provided at this time. Future research would need to establish key parameters such as:

| Parameter | Description |

| Incorporation Efficiency (%) | The percentage of full-length protein produced containing the ncAA at the target site. |

| Protein Yield (mg/L) | The final yield of purified protein containing the ncAA. |

| Thermal Stability (Tm) | The melting temperature of the protein with and without the ncAA to assess changes in stability. |

| Binding Affinity (Kd) | The dissociation constant for protein-ligand or protein-protein interactions to evaluate the functional impact of the ncAA. |

Conclusion and Future Outlook

This compound represents a promising yet underexplored non-canonical amino acid. While its enzymatic synthesis is established, the key to unlocking its full potential lies in the development of an efficient and specific orthogonal translation system for its genetic encoding. Future research efforts focused on the evolution of a dedicated aminoacyl-tRNA synthetase will be crucial. The successful incorporation of this compound into proteins will provide a valuable new tool for the precise interrogation of biological systems and the engineering of novel protein-based materials and therapeutics. Researchers in drug development can leverage this technology to create more stable and targeted protein drugs.

References

O-Butyl-L-homoserine: An Obscure Compound with Limited Biochemical Data

A comprehensive review of scientific literature reveals a significant lack of information regarding the specific biochemical role of O-Butyl-L-homoserine. This compound does not appear to be a well-characterized metabolite, signaling molecule, or a commonly utilized tool in biochemical research. Searches for its synthesis, mechanism of action, and involvement in biological pathways have not yielded specific data to construct an in-depth technical guide as requested.

Current research databases and chemical supplier information predominantly feature related, but structurally distinct, derivatives of L-homoserine. It is possible that the query for "this compound" may be a reference to one of these more extensively studied molecules, or it may refer to a novel or highly specialized synthetic compound not yet described in publicly accessible literature.

Prominent L-homoserine Derivatives in Biochemical Research

While information on this compound is scarce, several other derivatives have significant and well-documented roles in biochemistry and drug development. These include:

-

N-acyl-L-homoserine lactones (AHLs): A major class of signaling molecules involved in bacterial quorum sensing. A notable example is N-butyryl-L-homoserine lactone (C4-HSL) , which plays a crucial role in regulating gene expression in various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Its functions include the control of virulence factor production and biofilm formation.[1]

-

Fmoc-O-tert-butyl-L-homoserine: A protected amino acid derivative widely used in solid-phase peptide synthesis.[3] In this context, the tert-butyl group serves as a protecting group for the hydroxyl function of the homoserine side chain, preventing unwanted side reactions during peptide assembly. Its role is synthetic rather than biochemical.

-

O-phospho-L-homoserine: An important metabolic intermediate in the biosynthesis of the amino acid methionine in bacteria and plants.[4]

Potential Areas of Application (Hypothetical)

Given the structure of this compound, one could hypothesize its potential use as a research tool. The butyl group could serve as a moderately hydrophobic probe to investigate ligand-binding pockets of enzymes or receptors that recognize L-homoserine or similar structures. However, without experimental data, this remains speculative.

Conclusion

At present, a detailed technical guide on the biochemical role of this compound cannot be compiled due to a lack of available scientific data. Researchers and drug development professionals interested in the biochemistry of L-homoserine and its derivatives are encouraged to investigate the extensive literature on N-acyl-L-homoserine lactones and other metabolic intermediates. Should "this compound" be a specific, proprietary compound, its biochemical properties would be detailed in the internal documentation of the developing organization.

References

Unveiling O-Butyl-l-homoserine: A Technical Guide to its Synthesis and Putative Bioactivity

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological relevance of O-Butyl-l-homoserine. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, microbiology, and drug development. Due to the limited direct historical information available for this specific compound, this guide focuses on the seminal work that first described its enzymatic synthesis and proposes a plausible chemical synthesis route based on established methodologies for analogous compounds.

Discovery and History

The recorded history of this compound is primarily rooted in the study of microbial amino acid metabolism. The first and most significant mention of this compound dates back to a 1977 study by Murooka and colleagues, published in the Journal of Bacteriology.[1][2][3] Their research focused on an enzyme, O-acetylhomoserine sulfhydrylase, purified from Corynebacterium acetophilum.[1][2][3] While the primary function of this enzyme is in the biosynthesis of homocysteine, the researchers discovered its remarkable capability to catalyze the synthesis of various O-alkylhomoserines, including this compound, from O-acetylhomoserine and the corresponding alcohol.[1][2][3] This enzymatic synthesis represents the first documented creation of this compound.

Synthesis Protocols

This compound can be synthesized through both enzymatic and chemical routes. The following sections provide detailed protocols for both methodologies.

Enzymatic Synthesis

The enzymatic synthesis of this compound is based on the protocol described by Murooka et al. (1977).[1][2][3] The process utilizes the enzyme O-acetylhomoserine sulfhydrylase, which catalyzes the transfer of the amino-carboxy-propyl group from O-acetyl-L-homoserine to n-butyl alcohol.

Experimental Protocol:

-

Enzyme Purification:

-

O-acetylhomoserine sulfhydrylase is purified from a cell-free extract of Corynebacterium acetophilum.

-

The purification process involves steps such as protamine sulfate treatment, ammonium sulfate fractionation, and column chromatography on DEAE-cellulose and hydroxylapatite.

-

-

Reaction Mixture:

-

The standard reaction mixture (1.0 ml) contains:

-

100 µmol of potassium phosphate buffer (pH 7.2)

-

10 µmol of O-acetyl-L-homoserine

-

100 µmol of n-butyl alcohol

-

1 µmol of pyridoxal 5'-phosphate

-

Purified O-acetylhomoserine sulfhydrylase (approximately 0.5 units)

-

-

-

Reaction Conditions:

-

The mixture is incubated at 37°C for 60 minutes.

-

The reaction is terminated by adding 0.5 ml of 1 N HCl.

-

-

Product Identification and Quantification:

-

The formation of this compound is determined by amino acid analysis.

-

The product can be separated and identified using paper chromatography or an automatic amino acid analyzer.

-

Proposed Chemical Synthesis

While a specific chemical synthesis protocol for this compound is not documented in the literature, a plausible route can be designed based on standard procedures for the O-alkylation of protected amino acids. This proposed multi-step synthesis involves the protection of the amino and carboxyl groups of L-homoserine, followed by O-alkylation of the hydroxyl group, and subsequent deprotection.

Experimental Protocol:

-

Protection of L-homoserine:

-

N-protection: L-homoserine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., a mixture of dioxane and water) to yield N-Boc-L-homoserine.

-

C-protection: The carboxyl group of N-Boc-L-homoserine is then protected, for instance, as a methyl ester by reacting with methanol in the presence of a catalyst like thionyl chloride, to give N-Boc-L-homoserine methyl ester.

-

-

O-Alkylation:

-

The protected N-Boc-L-homoserine methyl ester is dissolved in an aprotic solvent like tetrahydrofuran (THF).

-

A strong base, such as sodium hydride (NaH), is added to deprotonate the hydroxyl group, forming an alkoxide.

-

1-Bromobutane is then added to the reaction mixture, and the reaction is stirred at room temperature until completion to yield N-Boc-O-Butyl-L-homoserine methyl ester.

-

-

Deprotection:

-

The methyl ester is saponified using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

-

The N-Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

-

Purification:

-

The final product, this compound, is purified using ion-exchange chromatography.

-

Quantitative Data

The following table summarizes the relative activity of O-acetylhomoserine sulfhydrylase from Corynebacterium acetophilum in the synthesis of various O-alkylhomoserines, as reported by Murooka et al. (1977).[1][2][3] The activity with ethyl alcohol is taken as the reference (100%).

| Alcohol Substrate | Relative Activity (%) |

| Ethyl alcohol | 100 |

| n-Propyl alcohol | 85 |

| n-Butyl alcohol | 60 |

| Methyl alcohol | 55 |

| n-Pentyl alcohol | 20 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the enzymatic synthesis of this compound.

Caption: Proposed workflow for the chemical synthesis of this compound.

Potential Biological Relevance

The biological activity of this compound has not been extensively studied. However, based on the work of Murooka et al., it is plausible that this compound could act as an inhibitor of O-acetylhomoserine sulfhydrylase.[1][2] The study demonstrated that a similar compound, O-ethylhomoserine, exhibited inhibitory effects on the enzyme's activity.[1][2] Inhibition of this enzyme could potentially disrupt methionine biosynthesis in microorganisms, suggesting a possible avenue for the development of novel antimicrobial agents. Further research is required to elucidate the specific biological roles and potential applications of this compound.

References

An In-depth Technical Guide to N-Butyryl-L-homoserine lactone (C4-HSL)

This technical guide is designed for researchers, scientists, and drug development professionals, providing detailed information on the chemical properties, experimental protocols, and biological role of N-Butyryl-L-homoserine lactone.

Chemical and Physical Properties

N-Butyryl-L-homoserine lactone is a small, diffusible signaling molecule involved in quorum sensing, a process of cell-to-cell communication in bacteria that orchestrates gene expression based on population density.[1][2][3]

| Property | Value | Reference |

| CAS Number | 67605-85-0 | [2][4] |

| Molecular Formula | C8H13NO3 | [2][4] |

| Molecular Weight | 171.2 g/mol | [2] |

| IUPAC Name | N-[(3S)-2-oxooxolan-3-yl]butanamide | [4] |

| Synonyms | C4-HSL, N-Butanoyl-L-homoserine lactone | [1] |

| Appearance | Crystalline solid | |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |

A deuterated version, N-butyryl-L-Homoserine lactone-d5, is also available for use as an internal standard in quantification studies by GC- or LC-MS.[5]

Biological Role and Signaling Pathway

N-Butyryl-L-homoserine lactone is a key signaling molecule in the quorum-sensing system of various Gram-negative bacteria, most notably Pseudomonas aeruginosa.[2] Quorum sensing allows bacteria to coordinate the expression of specific genes, including those for virulence factors and biofilm formation, in response to cell population density.[6][7]

In P. aeruginosa, there are two primary quorum-sensing systems, the las and the rhl systems.[7] N-Butyryl-L-homoserine lactone is the signaling molecule for the rhl system.[7] The synthesis of C4-HSL is carried out by the enzyme RhlI.[7][8][9] As the bacterial population grows, the concentration of C4-HSL increases. Once a threshold concentration is reached, C4-HSL binds to and activates the transcriptional regulator RhlR.[6][7] This complex then binds to specific DNA sequences, known as lux boxes, to regulate the transcription of target genes.[7] This regulation controls the expression of virulence factors and is crucial for biofilm formation.[6][7]

Experimental Protocols

Synthesis of N-Butyryl-L-homoserine lactone

The enzymatic synthesis of N-Butyryl-L-homoserine lactone can be performed using the purified RhlI protein.[8][9]

Materials:

-

Purified RhlI protein

-

Butyryl-acyl carrier protein (Butyryl-ACP)

-

S-adenosylmethionine (SAM)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.8-8.0)

Protocol:

-

Combine Butyryl-ACP and SAM in the reaction buffer.

-

Initiate the reaction by adding the purified RhlI enzyme.

-

Incubate the reaction mixture at a controlled temperature (activity is observed up to ~60°C, with optimal activity around 50°C).[9]

-

The reaction progress can be monitored by techniques such as HPLC or mass spectrometry to detect the formation of C4-HSL.

-

The product can be purified using standard chromatographic techniques.

It has been noted that RhlI shows the highest activity with butyryl-ACP and SAM as substrates.[9]

Spectroscopic Analysis

Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) spectroscopy, can be used to characterize N-Butyryl-L-homoserine lactone.[10]

Protocol for FTIR Analysis:

-

A sample of C4-HSL can be prepared as a solid in a KBr tablet or dissolved in a suitable solvent like CCl4.[11]

-

Record the IR absorption spectrum at room temperature using an FTIR spectrophotometer.

-

The resulting spectral bands can be assigned with the support of quantum chemical calculations to identify key vibrational features of the molecule.[10][11]

Applications in Research and Drug Development

N-Butyryl-L-homoserine lactone is a valuable tool for studying bacterial communication and pathogenesis. Understanding its role in quorum sensing has implications for the development of anti-virulence therapies that disrupt this signaling pathway.[8] Additionally, it has been explored as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][12]

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. thomassci.com [thomassci.com]

- 4. N-Butyryl-L-homoserine lactone | C8H13NO3 | CID 10130163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Buy N-butyryl-L-Homoserine lactone-d5 (EVT-10899474) [evitachem.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. forskning.ruc.dk [forskning.ruc.dk]

- 11. daneshyari.com [daneshyari.com]

- 12. glpbio.com [glpbio.com]

An In-depth Technical Guide on the Putative In Vivo Metabolic Fate of O-Butyl-l-homoserine

Disclaimer: As of the latest literature search, no specific in vivo or in vitro studies detailing the metabolic fate of O-Butyl-l-homoserine have been published in the public domain. Consequently, this guide presents a hypothetical metabolic profile based on established principles of xenobiotic and amino acid metabolism. The pathways and metabolites described herein are predictive and require experimental validation.

Introduction

This compound is an amino acid derivative characterized by an l-homoserine core with a butyl group attached to the side-chain hydroxyl group via an ether linkage. Its metabolic fate in vivo is of interest to researchers in drug development and toxicology, as understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for assessing its therapeutic potential and safety. This document outlines the probable metabolic pathways of this compound based on the known biotransformation of structurally related compounds and functional groups.

The metabolism of this compound is likely to proceed through two principal avenues: modification of the O-butyl side chain and biotransformation of the l-homoserine backbone.

Proposed Metabolic Pathways

The biotransformation of this compound is anticipated to be governed by enzymes that metabolize xenobiotics, particularly cytochrome P450 (CYP) monooxygenases for the butyl ether moiety, and enzymes of amino acid metabolism for the homoserine core.

The O-butyl group is a likely target for oxidative metabolism, primarily mediated by CYP enzymes in the liver. Two main pathways are proposed:

-

Hydroxylation: The terminal (ω) or sub-terminal (ω-1) carbon of the butyl group can undergo hydroxylation. ω-hydroxylation would yield O-(4-hydroxybutyl)-l-homoserine, which can be further oxidized to O-(3-carboxypropyl)-l-homoserine.

-

O-Dealkylation: Oxidative cleavage of the ether bond would result in the formation of l-homoserine and butyraldehyde. The latter would be rapidly oxidized to butyric acid.

The l-homoserine portion of the molecule, or l-homoserine released after O-dealkylation, can enter the endogenous amino acid metabolic pathways. Key transformations include:

-

Transamination: The alpha-amino group can be transferred to an alpha-keto acid (e.g., alpha-ketoglutarate) by an aminotransferase, yielding 2-keto-4-(butoxy)butanoic acid and glutamate.

-

Deamination: Oxidative deamination could also occur, leading to the formation of the corresponding alpha-keto acid and ammonia.

Data Presentation: Putative Metabolites and Enzymes

The following table summarizes the potential metabolites of this compound and the enzyme families likely responsible for their formation.

| Parent Compound | Proposed Metabolite | Metabolic Pathway | Enzyme Family |

| This compound | O-(4-hydroxybutyl)-l-homoserine | ω-Hydroxylation | Cytochrome P450 (CYP) |

| This compound | O-(3-hydroxybutyl)-l-homoserine | ω-1 Hydroxylation | Cytochrome P450 (CYP) |

| O-(4-hydroxybutyl)-l-homoserine | O-(3-carboxypropyl)-l-homoserine | Oxidation | Alcohol/Aldehyde Dehydrogenase |

| This compound | L-Homoserine + Butyraldehyde | O-Dealkylation | Cytochrome P450 (CYP) |

| Butyraldehyde | Butyric Acid | Oxidation | Aldehyde Dehydrogenase |

| This compound | 2-Keto-4-(butoxy)butanoic acid | Transamination | Aminotransferase |

Hypothetical Experimental Protocols

To investigate the in vivo metabolic fate of this compound, the following experimental approaches, standard in drug metabolism studies, could be employed.

-

Compound Administration: A cohort of rats would be administered a single dose of this compound (e.g., 10 mg/kg) via oral gavage or intravenous injection. A radiolabeled version (e.g., ¹⁴C-labeled) would be ideal for tracking all metabolites.

-

Sample Collection: Blood samples would be collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine the pharmacokinetic profile. Urine and feces would be collected over 24 or 48 hours to assess excretion.

-

Sample Preparation: Plasma would be separated from blood by centrifugation. Urine samples would be stabilized. Feces would be homogenized. All samples would be subjected to protein precipitation (e.g., with acetonitrile) or solid-phase extraction to isolate the parent compound and metabolites.

-

Metabolite Identification: Processed samples would be analyzed by high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). The structure of potential metabolites would be elucidated based on their mass-to-charge ratio and fragmentation patterns.

-

Quantitative Analysis: The concentration of this compound and its major metabolites in plasma and excreta would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Incubation: this compound (e.g., 1 µM) would be incubated with liver microsomes (from human, rat, or other species) in the presence of NADPH as a cofactor to initiate CYP-mediated reactions.

-

Reaction Termination: The reaction would be stopped at various time points by adding a quenching solvent like cold acetonitrile.

-

Analysis: The supernatant would be analyzed by LC-MS/MS to identify and quantify the metabolites formed. This assay would help identify the primary oxidative metabolites.

Visualizations

Caption: Hypothetical metabolic pathways of this compound.

Caption: Workflow for an in vivo metabolism study.

The Mechanistic Underpinnings of O-Butyl-l-homoserine: A Putative Quorum Sensing Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Butyl-l-homoserine is a synthetic analog of N-acyl-l-homoserine lactones (AHLs), a class of signaling molecules pivotal to bacterial communication through a process known as quorum sensing (QS). While direct experimental data on this compound is not extensively available in current literature, its structural similarity to known quorum sensing modulators suggests a compelling mechanism of action centered on the competitive inhibition of AHL-mediated signaling pathways. This guide synthesizes the current understanding of AHL-based quorum sensing and extrapolates the likely molecular interactions and cellular consequences of introducing this compound into a bacterial system. The document outlines a hypothesized mechanism, presents relevant quantitative data from analogous compounds, details experimental protocols for validation, and provides visual representations of the pertinent biological pathways and workflows.

Introduction to Quorum Sensing and N-Acyl-l-Homoserine Lactones

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1][2][3] This process orchestrates a variety of collective behaviors, including biofilm formation, virulence factor production, and bioluminescence.[1][2] In many Gram-negative bacteria, quorum sensing is mediated by the production and detection of N-acyl-l-homoserine lactones (AHLs).[1][2][3] These signaling molecules consist of a conserved homoserine lactone ring and a variable-length acyl side chain, which confers specificity.[4]

A canonical AHL-based quorum sensing system involves two key proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds to the AHL.[3] At low cell densities, the concentration of AHLs is negligible. As the bacterial population grows, the extracellular concentration of AHLs increases. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors. This binding event induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes." This, in turn, activates the transcription of target genes, leading to a coordinated population-wide response.

Hypothesized Mechanism of Action of this compound

Based on the extensive structure-activity relationship (SAR) studies of various synthetic AHL analogs, this compound is postulated to act as a competitive antagonist of LuxR-type receptors. The core hypothesis is that the O-butyl ether linkage, replacing the N-acyl amide bond of natural AHLs, allows the molecule to bind to the ligand-binding pocket of a LuxR-type receptor without inducing the necessary conformational change for activation.

The proposed mechanism involves the following key steps:

-

Competitive Binding: this compound, due to its structural resemblance to the homoserine lactone core of natural AHLs, is predicted to compete with the native AHL for binding to the LuxR receptor.

-

Formation of an Inactive Complex: Upon binding, this compound forms a complex with the LuxR protein. However, the absence of the acyl chain and the specific interactions it provides prevents the receptor from adopting its active conformation.

-

Inhibition of Dimerization and DNA Binding: The inactive LuxR-O-Butyl-l-homoserine complex is unable to effectively dimerize and bind to the lux box promoter regions of target genes.

-

Downregulation of Quorum Sensing-Dependent Genes: By sequestering the LuxR receptor in an inactive state, this compound effectively blocks the quorum sensing signal cascade, leading to the downregulation of genes responsible for virulence, biofilm formation, and other collective behaviors.

This antagonistic action positions this compound as a potential "quorum quencher," a class of molecules that disrupt bacterial communication and are of significant interest in the development of novel anti-infective therapies.

Quantitative Data for Representative N-Acyl Homoserine Lactone Analogs

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activity of various N-acyl homoserine lactone analogs against quorum sensing in Pseudomonas aeruginosa. This data is presented to illustrate the range of activities observed with structurally related compounds.

| Compound | Target Receptor | Assay System | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| N-(3-oxododecanoyl)-l-homoserine lactone Analog 3 | LasR | P. aeruginosa PAO1 biofilm | ~100 | Azithromycin | ~250 |

| N-(3-oxododecanoyl)-l-homoserine lactone Analog 10 | LasR | P. aeruginosa PAO1 biofilm | ~50 | Azithromycin | ~250 |

| N-butanoyl-l-homoserine lactone Analog 7b | LasR | Chromobacterium violaceum CV026 | ~25 | C-30 Furanone | ~50 |

| N-butanoyl-l-homoserine lactone Analog 8b | LasR | Chromobacterium violaceum CV026 | ~30 | C-30 Furanone | ~50 |

Note: The data presented in this table is for structurally related N-acyl homoserine lactone analogs and is intended to be representative of the types of quantitative measurements used to assess quorum sensing inhibition. The specific IC50 values are derived from the referenced literature and may vary depending on the experimental conditions.

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key experiments.

Quorum Sensing Inhibition Bioassay using a Reporter Strain

Objective: To determine if this compound can inhibit AHL-mediated gene expression.

Materials:

-

Chromobacterium violaceum CV026 (a mutant that produces the purple pigment violacein only in the presence of exogenous short-chain AHLs).

-

Luria-Bertani (LB) agar and broth.

-

N-hexanoyl-l-homoserine lactone (HHL).

-

This compound.

-

Dimethyl sulfoxide (DMSO).

-

96-well microtiter plates.

-

Spectrophotometer.

Protocol:

-

Prepare a stock solution of HHL (1 mg/mL) and this compound (10 mg/mL) in DMSO.

-

Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

-

To the wells, add a fixed, sub-maximal inducing concentration of HHL (e.g., 1 µM).

-

Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the wells. Include a positive control (HHL only) and a negative control (DMSO vehicle only).

-

Incubate the plate at 30°C for 18-24 hours.

-

Quantify violacein production by lysing the cells with 100 µL of 10% SDS and measuring the absorbance at 585 nm.

-

Calculate the percent inhibition of violacein production for each concentration of this compound and determine the IC50 value.

Competitive Binding Assay using Isothermal Titration Calorimetry (ITC)

Objective: To determine if this compound binds to a LuxR-type receptor and to measure the binding affinity.

Materials:

-

Purified LuxR-type receptor protein (e.g., LasR from P. aeruginosa).

-

Native AHL ligand (e.g., N-(3-oxododecanoyl)-l-homoserine lactone for LasR).

-

This compound.

-

ITC buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

Isothermal titration calorimeter.

Protocol:

-

Dialyze the purified LuxR protein against the ITC buffer overnight.

-

Prepare solutions of the native AHL and this compound in the ITC buffer.

-

For a direct binding experiment, place the LuxR protein in the sample cell and titrate in this compound from the injection syringe.

-

For a competitive binding experiment, saturate the LuxR protein in the sample cell with this compound and titrate in the native AHL.

-

Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized competitive inhibition of a LuxR-type receptor by this compound.

Experimental Workflow Diagram

Caption: A general workflow for the synthesis, in vitro, and in vivo evaluation of this compound as a quorum sensing inhibitor.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural analogy to N-acyl-l-homoserine lactones provides a strong basis for postulating its role as a competitive inhibitor of bacterial quorum sensing. The proposed mechanism, centered on the antagonistic binding to LuxR-type receptors, offers a clear and testable hypothesis. The experimental protocols and visualizations provided in this guide are intended to serve as a comprehensive framework for future research aimed at elucidating the precise molecular interactions and therapeutic potential of this and similar compounds. Further investigation into the binding kinetics, specificity, and in vivo efficacy of this compound is warranted to validate its promise as a novel anti-infective agent.

References

- 1. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Silent signals: how N-acyl homoserine lactones drive oral microbial behaviour and health outcomes [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of O-Butyl-l-homoserine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for O-Butyl-l-homoserine is limited in publicly available literature. Much of the information herein is derived from data on structurally similar compounds and derivatives, such as O-tert-Butyl-N-Fmoc-L-beta-homoserine, N-butanoyl-L-homoserine lactone, and L-homoserine. All data pertaining to derivatives is clearly indicated.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Computed/Inferred) | N-butyl-L-homoserine (Computed)[1] | L-Homoserine (Experimental)[2] | O-tert-Butyl-N-Fmoc-L-beta-homoserine (Experimental)[3][4] |

| Molecular Formula | C₈H₁₇NO₃ | C₈H₁₇NO₃ | C₄H₉NO₃ | C₂₃H₂₇NO₅ |

| Molecular Weight | 175.23 g/mol | 175.23 g/mol [1] | 119.12 g/mol [2] | 397.47 g/mol [3] |

| IUPAC Name | (2S)-2-amino-4-butoxybutanoic acid | (2S)-2-(butylamino)-4-hydroxybutanoic acid[1] | (2S)-2-amino-4-hydroxybutanoic acid[2] | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid[5] |

| SMILES | CCCCOCC--INVALID-LINK--C(=O)O | CCCCN--INVALID-LINK--C(=O)O[1] | C(CO)--INVALID-LINK--N[2] | Not directly available |

| CAS Number | Not available | Not directly available | 672-15-1[2] | 203854-51-7[3][4] |

| Melting Point | Not available | Not available | 203 °C (decomposes)[2] | 96°C to 98°C[3] |

| Solubility | Expected to be soluble in water and polar organic solvents. | Not available | 1000 g/L in water at 30 °C[2] | Soluble in DMF and CHCl3[3] |

| Appearance | Not available | Not available | White to off-white powder[2] | White to off-white powder[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found. However, a general approach would involve the protection of the amino and carboxyl groups of L-homoserine, followed by the alkylation of the side-chain hydroxyl group with a butyl halide, and subsequent deprotection.

Conceptual Synthesis Workflow:

This diagram illustrates a conceptual workflow for the synthesis of this compound, which would involve protection, alkylation, and deprotection steps.

Caption: Conceptual synthesis workflow for this compound.

Analytical Characterization:

The characterization of this compound would typically involve techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, including the presence of the butyl group and the homoserine backbone. For comparison, ¹H NMR data for L-homoserine in D₂O shows characteristic peaks for the protons on the carbon backbone and the side chain.[6]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid, amine, and ether linkages.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or signaling pathway involvement of this compound, its structural relatives, N-acyl-L-homoserine lactones (AHLs), are well-known signaling molecules in bacterial quorum sensing.[7][8] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.

General Quorum Sensing Pathway (AHL-mediated):

The following diagram illustrates a simplified, general mechanism of AHL-mediated quorum sensing. It is important to note that this compound is not a known natural participant in this pathway.

Caption: Simplified diagram of AHL-mediated quorum sensing in bacteria.

Derivatives of homoserine are also intermediates in the biosynthesis of essential amino acids like methionine and threonine.[9][10] For instance, O-succinyl-L-homoserine and O-acetyl-L-homoserine are precursors in methionine biosynthesis in various organisms.[10][11]

Applications in Research and Drug Development

Given its structure as an amino acid derivative, this compound could potentially be used in:

-

Peptide Synthesis: As a building block to introduce a non-canonical amino acid into peptides, potentially modifying their structure, stability, and biological activity. The use of protected homoserine derivatives like Fmoc-O-tert-butyl-L-beta-homoserine is common in peptide synthesis.[3]

-

Drug Discovery: As a scaffold for the development of novel therapeutic agents. The modification of the homoserine structure can lead to compounds with interesting pharmacological properties.

-

Biochemical Probes: To study enzyme-substrate interactions or to investigate biological pathways where homoserine or its derivatives are involved.

Conclusion

This compound is a homoserine derivative with potential applications in various fields of chemical and biological research. While direct experimental data on this specific compound is scarce, a considerable amount of information is available for its structural relatives. This guide provides a summary of the known and inferred properties of this compound, which can serve as a valuable resource for researchers and professionals in drug development. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

References

- 1. Butanyl homoserine | C8H17NO3 | CID 53991184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Homoserine | C4H9NO3 | CID 12647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. O-tert-Butyl-N-Fmoc-L-beta-homoserine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. L-Homoserine(672-15-1) 1H NMR spectrum [chemicalbook.com]

- 7. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Frontiers | Identification and Characterization of an O-Succinyl-L-Homoserine Sulfhydrylase From Thioalkalivibrio sulfidiphilus [frontiersin.org]

- 11. O-Acetyl-L-homoserine | C6H11NO4 | CID 439389 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling Using O-Alkynyl-l-homoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering and functional studies. This technology enables the introduction of unique chemical handles into a protein's structure, allowing for precise, bioorthogonal labeling with a variety of probes, such as fluorophores, biotin, or drug molecules. This application note details a protocol for the site-specific labeling of proteins using an O-alkynyl derivative of l-homoserine, a methionine analog.

The strategy relies on the genetic code expansion methodology, where an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are used to incorporate the ncAA at a specific site in the protein, typically encoded by an amber stop codon (TAG). Following protein expression and purification, the incorporated alkyne handle can be selectively labeled using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. While the direct use of O-Butyl-l-homoserine for labeling is not yet established, the use of a structurally similar analog, O-(but-3-yn-1-yl)-L-homoserine, provides a versatile platform for bioorthogonal conjugation.

Principle of the Method

The workflow for site-specific protein labeling using O-(but-3-yn-1-yl)-L-homoserine involves three key stages:

-

Genetic Incorporation: An engineered methionyl-tRNA synthetase (MetRS) variant, which recognizes O-(but-3-yn-1-yl)-L-homoserine, charges an orthogonal tRNA with this ncAA. In an E. coli expression host, this charged tRNA recognizes a TAG codon in the gene of interest and incorporates the ncAA during protein synthesis.

-

Protein Expression and Purification: The target protein, now containing the alkyne-functionalized homoserine analog at the desired position, is expressed in the presence of the ncAA and subsequently purified.

-

Bioorthogonal Labeling: The purified protein is then subjected to a CuAAC reaction with an azide-containing probe of interest (e.g., a fluorescent dye, affinity tag, or therapeutic agent) for specific covalent labeling.

Data Presentation

Successful site-specific labeling is evaluated based on protein yield and labeling efficiency. The following tables provide a template for presenting quantitative data from such experiments.

Table 1: Protein Expression Yield

| Expression Construct | ncAA Concentration (mM) | Culture Volume (L) | Purification Method | Purified Protein Yield (mg) |

| Protein-of-Interest-TAG | 1 | 1 | Ni-NTA Affinity | 5.2 |

| Protein-of-Interest-TAG | 2 | 1 | Ni-NTA Affinity | 8.1 |

| Wild-Type Control | 0 | 1 | Ni-NTA Affinity | 15.7 |

Table 2: Labeling Efficiency Analysis by Mass Spectrometry

| Sample | Labeling Reagent | Expected Mass (Da) | Observed Mass (Da) | Labeling Efficiency (%) |

| Unlabeled Protein | None | 25,128 | 25,129 | 0 |

| Labeled Protein | Azide-Fluorophore | 25,614 | 25,615 | 95 |

Experimental Protocols

Protocol 1: Expression of Protein with O-(but-3-yn-1-yl)-L-homoserine

This protocol is adapted from standard methods for ncAA incorporation in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with a C-terminal His-tag and an in-frame amber (TAG) codon at the desired labeling site.

-

Plasmid encoding the engineered MetRS and its cognate tRNA (pEVOL-type plasmid).

-

O-(but-3-yn-1-yl)-L-homoserine

-

Luria-Bertani (LB) medium and Terrific Broth (TB)

-

Appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Arabinose

Procedure:

-

Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid carrying the engineered MetRS/tRNA pair.

-

Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of TB medium with the overnight culture.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce the expression of the engineered MetRS/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).

-

Simultaneously, add O-(but-3-yn-1-yl)-L-homoserine to a final concentration of 1-2 mM.

-

Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

-

Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Purification of the ncAA-Containing Protein

Materials:

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity resin

-

Sonciator or French press

-

Centrifuge

Procedure:

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice or by passing through a French press.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1 hour at 4°C with gentle rotation.

-

Load the resin onto a chromatography column and wash with 10 column volumes of Wash Buffer.

-

Elute the protein with 5 column volumes of Elution Buffer.

-

Analyze the fractions by SDS-PAGE to confirm the presence of the purified protein.

-

Dialyze the purified protein into a suitable storage buffer (e.g., PBS) and store at -80°C.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

Materials:

-

Purified protein containing O-(but-3-yn-1-yl)-L-homoserine (in PBS)

-

Azide-functionalized probe (e.g., Azide-Fluor 545)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

Procedure:

-

In a microcentrifuge tube, prepare the labeling reaction mixture:

-

Purified protein (to a final concentration of 20 µM)

-

Azide-probe (to a final concentration of 100 µM)

-

TCEP (to a final concentration of 1 mM)

-

TBTA (to a final concentration of 100 µM)

-

-

Vortex the mixture gently.

-

Initiate the reaction by adding a freshly prepared mixture of CuSO4 (to a final concentration of 50 µM) and sodium ascorbate (to a final concentration of 500 µM).

-

Incubate the reaction at room temperature for 1-2 hours.

-

Remove the excess labeling reagents by dialysis or using a desalting column.

-

Confirm labeling by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.

Visualizations

Application Notes and Protocols for O-Butyl-l-homoserine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of O-Butyl-l-homoserine (Hse(tBu)) in solid-phase peptide synthesis (SPPS). The protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Introduction

This compound is a valuable non-proteinogenic amino acid utilized in the synthesis of peptide analogs to modulate their structure and biological activity. The tert-butyl ether protecting group on the side-chain hydroxyl function offers excellent stability under the basic conditions required for Fmoc-group removal, yet it is readily cleaved with standard trifluoroacetic acid (TFA) cocktails at the final deprotection step.[1][2][3] This orthogonality makes it highly compatible with the standard Fmoc/tBu SPPS methodology.[1][4] The incorporation of homoserine derivatives can influence peptide conformation and receptor binding affinity, making it a useful tool in peptidomimetic and drug design.

Physicochemical Properties of Fmoc-L-Homoserine(OtBu)-OH

While specific quantitative data for the coupling efficiency of Fmoc-L-Homoserine(OtBu)-OH is not extensively published, it is expected to behave similarly to other O-tert-butyl protected amino acids like Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH.[5][6] The bulky tert-butyl group can cause moderate steric hindrance.

Table 1: General Physicochemical and SPPS Parameters for Fmoc-L-Homoserine(OtBu)-OH

| Parameter | Value/Condition | Notes |

| Molecular Weight | 397.48 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, NMP, and DCM | Standard solvents for SPPS. |

| Side-Chain Protection | O-tert-butyl ether (OtBu) | Acid-labile. |

| Nα-Protection | Fmoc | Base-labile. |

| Recommended Resin | Wang, Rink Amide, 2-Chlorotrityl Chloride | Choice depends on desired C-terminal moiety (acid or amide). |

| Coupling Reagents | HBTU/HOBt, HATU, DIC/Oxyma | Standard phosphonium/uronium or carbodiimide activators. |

| Fmoc Deprotection | 20% Piperidine in DMF | Standard conditions. |

| Final Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | Standard cleavage cocktail. |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents

-

Fmoc-L-Homoserine(OtBu)-OH

-

SPPS Resin (e.g., Rink Amide resin, 100-200 mesh, 0.5-1.0 mmol/g loading)

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, sequencing grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Di-ionized water

-

Diethyl ether, anhydrous, cold

-

Acetonitrile (ACN), HPLC grade

-

Solid-phase synthesis vessel

-

Shaker or automated peptide synthesizer

Protocol 1: Manual SPPS Cycle for Incorporating Fmoc-L-Homoserine(OtBu)-OH

This protocol describes a single coupling cycle for adding Fmoc-L-Homoserine(OtBu)-OH to a growing peptide chain on the solid support.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-L-Homoserine(OtBu)-OH and 3-5 equivalents of an activating agent (e.g., OxymaPure) in DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution and allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 1 min).

-

Wash the resin with DCM (3 x 1 min).

-

Wash the resin with DMF (3 x 1 min).

-

-

Monitoring the Coupling Reaction (Optional):

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Protocol 2: Cleavage and Final Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of the side-chain protecting groups, including the O-tert-butyl group from the homoserine residue.

-

Resin Preparation:

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

SPPS Workflow Diagram

References

Applications of O-Butyl-l-homoserine in Bioconjugation: Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield specific examples of O-Butyl-l-homoserine being used as a non-canonical amino acid (ncAA) for bioconjugation. The information presented herein is a general guide to the principles and methodologies of bioconjugation using ncAAs, providing a framework for the potential application of novel amino acids like this compound. The protocols are based on established techniques for more commonly used ncAAs.

Application Notes

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for creating homogenous bioconjugates with precisely controlled stoichiometry and conjugation sites.[1][2] This "tag-and-modify" strategy overcomes the limitations of traditional bioconjugation methods that target the side chains of natural amino acids, which often leads to heterogeneous mixtures of products.[1][3][4]

Principle of the "Tag-and-Modify" Approach:

-

Tagging: A non-canonical amino acid with a unique chemical functionality (the "tag") is incorporated into a protein at a specific site during translation. This is typically achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (e.g., the amber stop codon, UAG) and inserts the ncAA.

-

Modification: The unique chemical handle of the ncAA is then selectively reacted with a payload molecule (e.g., a drug, fluorophore, or polyethylene glycol) via a bioorthogonal chemical reaction.[5][6]

Hypothetical Utility of this compound:

The O-butyl ether linkage in this compound is generally considered chemically inert and not suitable for direct bioorthogonal reactions. However, one could envision its use in a multi-step bioconjugation strategy:

-

Palladium-Mediated Cleavage: If the butyl group were replaced with a palladium-cleavable group (e.g., a propargyl group), the exposed hydroxyl group on the homoserine could then be a site for subsequent modification. Palladium-cleavable linkers are being explored for controlled drug release in antibody-drug conjugates (ADCs).[7][8]

-

Enzymatic Modification: A hypothetical enzyme could be engineered to recognize the O-butyl-homoserine residue and catalyze its modification.

Given the lack of direct evidence for its use, researchers interested in this compound for bioconjugation would be venturing into novel territory, requiring significant methods development.

Experimental Protocols

The following are generalized protocols for the two main stages of ncAA-based bioconjugation.

Protocol 1: Site-Specific Incorporation of a Non-Canonical Amino Acid

This protocol describes the expression of a protein containing a site-specifically incorporated ncAA in E. coli.

Materials:

-

Expression plasmid for the protein of interest, engineered with a UAG codon at the desired modification site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for the ncAA.

-

E. coli expression host strain (e.g., BL21(DE3)).

-

Non-canonical amino acid (e.g., this compound).

-

Standard bacterial growth media (LB, TB) and antibiotics.

-

IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Protein purification equipment (e.g., Ni-NTA affinity chromatography).

Methodology:

-

Co-transform the E. coli host strain with the protein expression plasmid and the synthetase/tRNA plasmid.

-

Select for transformed cells on antibiotic-containing LB agar plates.

-

Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium supplemented with antibiotics.

-

Grow the culture at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

-

Supplement the culture with the ncAA to a final concentration of 1 mM.

-

Induce protein expression with 0.5 mM IPTG and grow for an additional 16-20 hours at 20-25°C.

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the protein using an appropriate method, such as Ni-NTA affinity chromatography for His-tagged proteins.

-

Confirm ncAA incorporation by mass spectrometry.

Protocol 2: Bioconjugation via Click Chemistry

This protocol describes a common bioorthogonal reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), for conjugating a payload to an ncAA-containing protein.[5][6] This assumes the ncAA contains either an azide or an alkyne.

Materials:

-

Purified protein containing an azide- or alkyne-functionalized ncAA.

-

Payload molecule functionalized with the complementary alkyne or azide.

-

Copper(II) sulfate (CuSO4).

-

Reducing agent (e.g., sodium ascorbate).

-

Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA).

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Purification column (e.g., size-exclusion chromatography).

Methodology:

-

Prepare a solution of the ncAA-containing protein in the reaction buffer.

-

Add the payload molecule to the protein solution at a 5-10 fold molar excess.

-

In a separate tube, pre-mix the CuSO4 and THPTA ligand.

-

Add the CuSO4/THPTA complex to the protein-payload mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Purify the resulting bioconjugate from excess reagents and unreacted payload using size-exclusion chromatography.

-

Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Quantitative Data

The following table summarizes typical reaction parameters for common bioconjugation chemistries, which would be relevant for evaluating a new ncAA like this compound if it were functionalized for these reactions.

| Bioconjugation Chemistry | Functional Groups Reacting | Typical Molar Excess of Payload | Typical Reaction Time | Typical Conversion (%) |

| CuAAC (Click Chemistry) | Azide + Terminal Alkyne | 5-10x | 1-2 hours | > 95% |

| SPAAC | Azide + Strained Alkyne | 5-10x | 2-12 hours | > 90% |

| Hydrazone/Oxime Ligation | Aldehyde/Ketone + Hydrazine/Aminooxy | 20-50x | 4-24 hours | 70-90% |

| Tetrazine Ligation | Tetrazine + Strained Alkene | 2-5x | < 1 hour | > 98% |

Visualizations

The following diagrams illustrate the key concepts and workflows in ncAA-based bioconjugation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. users.ox.ac.uk [users.ox.ac.uk]

- 4. A "tag-and-modify" approach to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. chempep.com [chempep.com]

- 7. A thioether-directed palladium-cleavable linker for targeted bioorthogonal drug decaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A thioether-directed palladium-cleavable linker for targeted bioorthogonal drug decaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: O-Butyl-l-homoserine as a Tool for Probing Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The intricate networks of these interactions govern signaling pathways, enzymatic cascades, and the assembly of cellular machinery. Tools that allow for the precise investigation of these interactions in their native context are therefore of immense value. Unnatural amino acids (UAAs) have emerged as powerful probes for elucidating the roles of specific residues and domains in mediating PPIs.